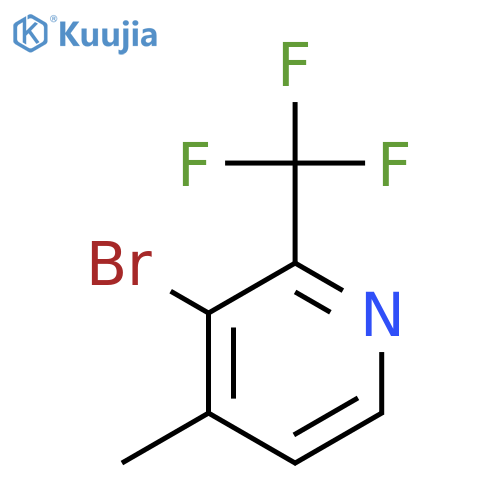Cas no 1448776-80-4 (3-Bromo-4-methyl-2-(trifluoromethyl)pyridine)

1448776-80-4 structure
商品名:3-Bromo-4-methyl-2-(trifluoromethyl)pyridine
3-Bromo-4-methyl-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-4-methyl-2-(trifluoromethyl)pyridine
- F95440
- DB-165506
- AKOS022190234
- Pyridine, 3-bromo-4-methyl-2-(trifluoromethyl)-
- SCHEMBL21597043
- QDGCOQSLLQULET-UHFFFAOYSA-N
- 1448776-80-4
-
- インチ: InChI=1S/C7H5BrF3N/c1-4-2-3-12-6(5(4)8)7(9,10)11/h2-3H,1H3
- InChIKey: QDGCOQSLLQULET-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(=NC=C1)C(F)(F)F)Br
計算された属性
- せいみつぶんしりょう: 238.95575g/mol
- どういたいしつりょう: 238.95575g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 12.9Ų
3-Bromo-4-methyl-2-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM173163-1g |
3-bromo-4-methyl-2-(trifluoromethyl)pyridine |
1448776-80-4 | 95% | 1g |
$1274 | 2021-08-05 | |
| Alichem | A029190279-1g |
3-Bromo-4-methyl-2-(trifluoromethyl)pyridine |
1448776-80-4 | 95% | 1g |
1,094.00 USD | 2021-06-01 | |
| A2B Chem LLC | AA72722-100mg |
3-Bromo-4-methyl-2-(trifluoromethyl)pyridine |
1448776-80-4 | > 95% | 100mg |
$1090.00 | 2024-04-20 | |
| A2B Chem LLC | AA72722-5g |
3-Bromo-4-methyl-2-(trifluoromethyl)pyridine |
1448776-80-4 | > 95% | 5g |
$11757.00 | 2024-04-20 | |
| Chemenu | CM173163-1g |
3-bromo-4-methyl-2-(trifluoromethyl)pyridine |
1448776-80-4 | 95% | 1g |
$1250 | 2022-06-12 | |
| A2B Chem LLC | AA72722-25mg |
3-Bromo-4-methyl-2-(trifluoromethyl)pyridine |
1448776-80-4 | > 95% | 25mg |
$424.00 | 2024-04-20 | |
| A2B Chem LLC | AA72722-1g |
3-Bromo-4-methyl-2-(trifluoromethyl)pyridine |
1448776-80-4 | > 95% | 1g |
$4090.00 | 2024-04-20 | |
| A2B Chem LLC | AA72722-250mg |
3-Bromo-4-methyl-2-(trifluoromethyl)pyridine |
1448776-80-4 | > 95% | 250mg |
$1757.00 | 2024-04-20 |
3-Bromo-4-methyl-2-(trifluoromethyl)pyridine 関連文献
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
1448776-80-4 (3-Bromo-4-methyl-2-(trifluoromethyl)pyridine) 関連製品
- 157047-98-8(Benzomalvin C)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量